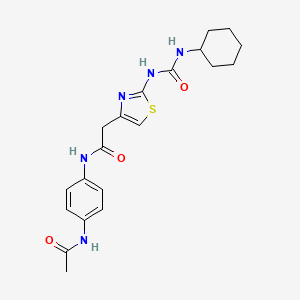

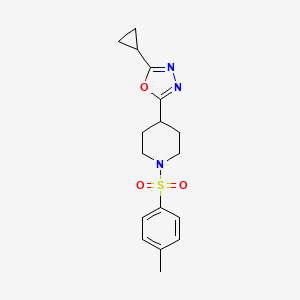

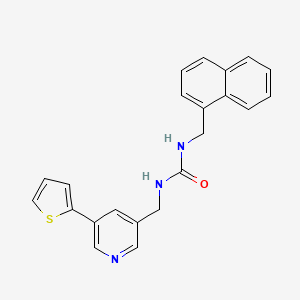

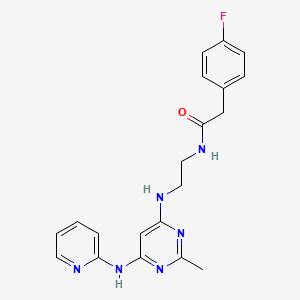

(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrrolidine carboxylic acids and their derivatives has been a subject of research . A positively charged derivatization reagent, i.e., (S)-pyrrolidine-2-carboxylic acid N - (N '-methylpyridine-2-yl)amide (PCP2-Me), was synthesized and evaluated using non-steroidal anti-inflammatory drugs (NSAIDs), which were selected as the representative chiral carboxylic acids .Scientific Research Applications

Synthetic Applications in Organic Chemistry

(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid is involved in palladium(II)-catalyzed reactions for the carboxylation of ortho-C-H bonds in anilides, leading to N-acyl anthranilic acids. This method provides a novel and efficient strategy for assembling biologically and pharmaceutically significant molecules, such as benzoxazinones and quinazolinones, from simple anilides without the need for installing and removing external directing groups (Giri, Lam, & Yu, 2010).

Catalysis and Polymerization

Research has demonstrated the use of palladium alkyl complexes containing bis(aryl)phosphino-toluenesulfonate ligands in the polymerization of ethylene to linear polyethylene, showcasing minor levels of branching and the potential for producing high-molecular-weight polymers (Vela, Lief, Shen, & Jordan, 2007).

Inorganic and Organometallic Chemistry

The compound has been utilized in transfer hydrogenation reactions in water with glycerol as a hydrogen donor. This process, which is pH independent, represents a significant advancement in the field of catalytic transfer hydrogenation, demonstrating the efficiency of (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid in facilitating such reactions (Prakash, Joshi, Sharma, Gupta, & Singh, 2014).

Material Science

In materials science, derivatives of (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid have been studied for their potential in corrosion inhibition for mild steel in acidic mediums. These studies are crucial for understanding how organic molecules can protect metal surfaces from corrosion, highlighting the versatility and applicability of (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid in practical applications (El Hajjaji et al., 2018).

Bioorganic Chemistry

In bioorganic chemistry, compounds derived from (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid have been explored for their binding affinity and selectivity against recombinant human carbonic anhydrases, showing potential for the development of inhibitors with high selectivity for particular isozymes (Balandis et al., 2020).

Mechanism of Action

Future Directions

The future directions for research on “(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid” could include further investigation into its synthesis, properties, and potential applications. Given the importance of pyrrolidine derivatives in medicinal chemistry, this compound could have potential uses in drug development .

properties

IUPAC Name |

(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c13-11(14)10-7-4-8-12(10)17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSWZYFYLXTMLJ-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({5-[(Diethylamino)sulfonyl]naphthyl}sulfonyl)diethylamine](/img/structure/B2833527.png)

![2-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorophenyl)ethanamine dihydrochloride](/img/structure/B2833529.png)